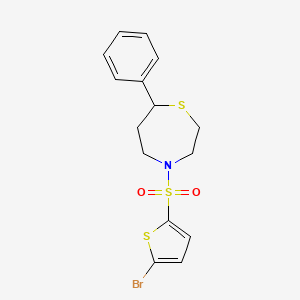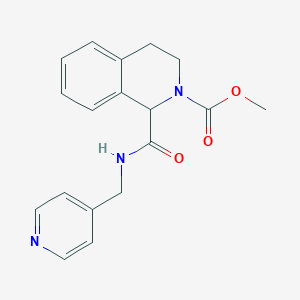
methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview
Methyl 1-((pyridin-4-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound with potential implications in various scientific research areas, particularly in the field of medicinal chemistry and drug development. Its structure relates to a class of molecules that exhibit a broad spectrum of biological activities and serve as key intermediates in the synthesis of pharmacologically active compounds.
Antitubercular Activity
One significant application of compounds structurally related to this compound is in the development of antitubercular agents. Modifications of isoniazid (INH) structures, incorporating pyridine derivatives, have shown promising in vitro anti-tubercular activity against various strains of Mycobacterium tuberculosis, including INH-resistant non-tuberculous mycobacteria. These findings highlight the potential of such compounds in the rational design of new leads for anti-TB drugs (Asif, 2014).
Neuroprotective and CNS Activity
Isoquinoline derivatives, to which the compound is related, have been extensively studied for their neuroprotective properties and their role in central nervous system (CNS) disorders. The diverse biological potentials of isoquinolines, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma activities, make them significant in the development of low-molecular-weight inhibitors for various pharmacotherapeutic applications. This vast range of biological activities underpins the importance of these derivatives in modern therapeutics and drug discovery (Danao et al., 2021).
Synthetic and Chemical Research
From a synthetic and chemical research perspective, the structure of this compound is related to tetrahydroisoquinolines, which are considered privileged scaffolds in medicinal chemistry. These scaffolds have been explored for various therapeutic activities, including cancer and CNS disorders, showcasing their significance in the discovery of novel drugs with unique mechanisms of action. The US FDA approval of trabectedin, an anticancer drug derived from these scaffolds, marks a milestone in drug discovery, emphasizing the relevance of tetrahydroisoquinolines in therapeutic applications (Singh & Shah, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.
Mode of Action
The compound interacts with Lanosterol 14-alpha demethylase, inhibiting its function
Biochemical Pathways
The inhibition of Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway This disruption can lead to a deficiency in essential sterols, affecting the integrity of cellular membranes and potentially leading to cell death
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Lanosterol 14-alpha demethylase. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death . .
Eigenschaften
IUPAC Name |
methyl 1-(pyridin-4-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-18(23)21-11-8-14-4-2-3-5-15(14)16(21)17(22)20-12-13-6-9-19-10-7-13/h2-7,9-10,16H,8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANCGAURSOAYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2813724.png)
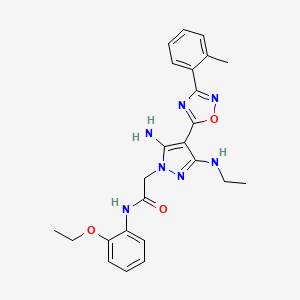
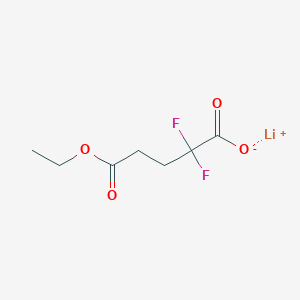
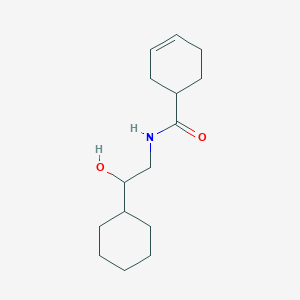
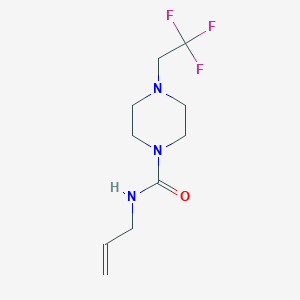
![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2813734.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)
![2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2813736.png)
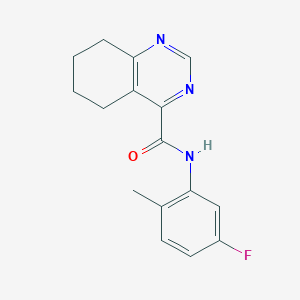
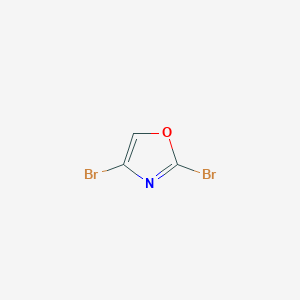
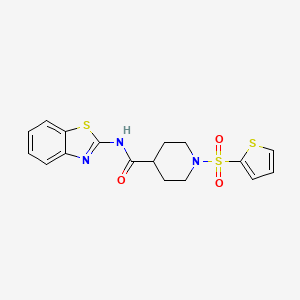
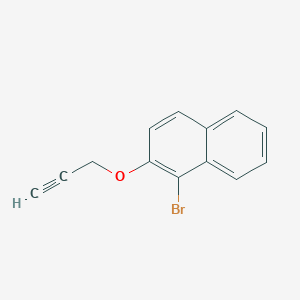
![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)
